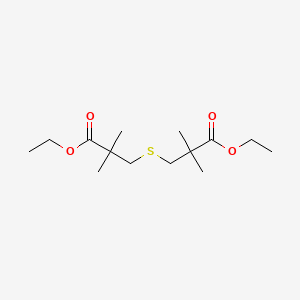
Diethyl 3,3'-sulfanediylbis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C₁₄H₂₆O₄S It is characterized by the presence of ester functional groups and a sulfur atom linking two identical ester moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) can be synthesized through the esterification of 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and ethanol.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) and ethanol.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acids, which may interact with biological molecules. The sulfur atom can participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,3’-oxydiylbis(2,2-dimethylpropanoate): Similar structure but with an oxygen atom instead of sulfur.
Diethyl 3,3’-selenodiylbis(2,2-dimethylpropanoate): Similar structure but with a selenium atom instead of sulfur.
Uniqueness
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and selenium analogs
Propiedades
Número CAS |
21153-32-2 |
|---|---|
Fórmula molecular |
C14H26O4S |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
ethyl 3-(3-ethoxy-2,2-dimethyl-3-oxopropyl)sulfanyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-7-17-11(15)13(3,4)9-19-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
Clave InChI |
HSSRVDFKYNPBFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CSCC(C)(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


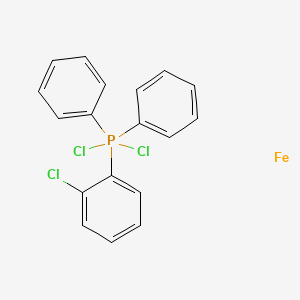

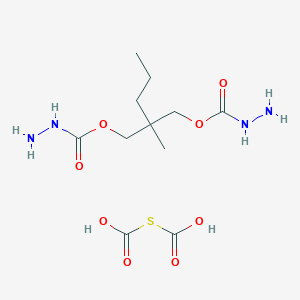
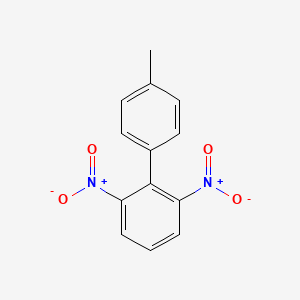
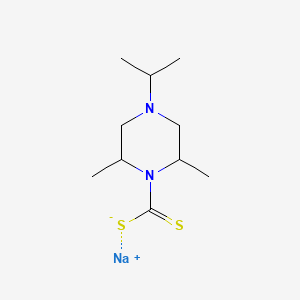
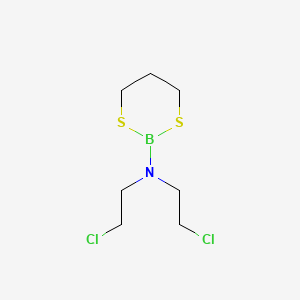
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
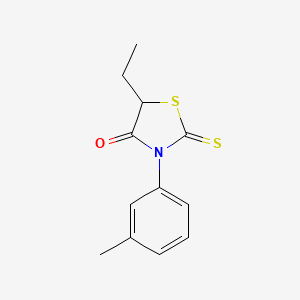

![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
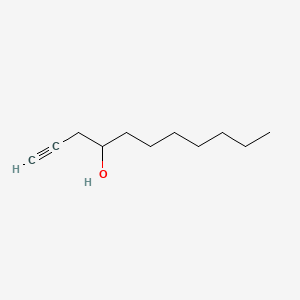
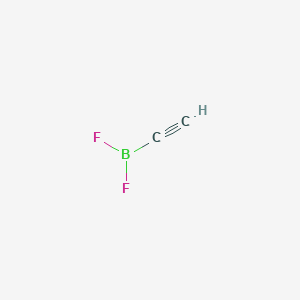
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

